molecular formula C12H14F3N B11734356 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine CAS No. 1176103-92-6

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine

Cat. No.: B11734356
CAS No.: 1176103-92-6
M. Wt: 229.24 g/mol
InChI Key: DOYGNAKYWAMZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine is a cyclopentane-derived amine featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. Its molecular formula is C₁₂H₁₄F₃N, with a molar mass of 229.25 g/mol (CAS: 1343819-12-4) . The compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research, due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group . Notably, it has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or niche applications .

Properties

CAS No.

1176103-92-6

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11(16)7-3-4-8-11/h1-2,5-6H,3-4,7-8,16H2

InChI Key

DOYGNAKYWAMZJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopentylamine under suitable conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Isomers: Substituent Position on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical properties and reactivity:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties Source
1-[2-(Trifluoromethyl)phenyl]cyclopentanamine Ortho C₁₂H₁₄F₃N 229.25 Discontinued; high lipophilicity
1-[4-(Trifluoromethyl)phenyl]cyclopentanamine Para C₁₂H₁₄F₃N 229.24 Lower steric hindrance than ortho
1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine Meta C₁₂H₁₄F₃N 229.24 pKa = 10.27; boiling point = 248.4°C
  • Ortho vs.
  • Meta Substitution : The meta-substituted analog (cyclobutanemethanamine) demonstrates higher predicted boiling points and basicity (pKa ~10.27), likely due to reduced ring strain in cyclobutane compared to cyclopentane .

Cyclane Ring Variations

Variations in the aliphatic ring size alter steric and electronic profiles:

Compound Cyclane Ring Molecular Formula Key Features Source
This compound Cyclopentane C₁₂H₁₄F₃N Balanced rigidity and synthetic feasibility
1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine Cyclobutane C₁₂H₁₄F₃N Increased ring strain; higher reactivity
1-(2,6-Difluorophenyl)cyclopropanamine Cyclopropane C₉H₉F₂N Extreme ring strain; limited applications
  • Cyclopentane vs. Cyclobutane : Cyclopentane derivatives are more conformationally flexible, whereas cyclobutane analogs may exhibit enhanced reactivity in ring-opening reactions .
  • Cyclopropane : Highly strained and less common in industrial applications, but useful in niche cases requiring rigid scaffolds .

Functional Group Modifications

Substitution of the trifluoromethyl group with halogens or other functional groups alters electronic and solubility profiles:

Compound Functional Groups Molecular Formula Key Differences Source
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine -Cl (ortho), -F (para) C₁₂H₁₄ClFN Higher polarity; hydrochloride salt improves solubility
N-{1-[2-(difluoromethoxy)phenyl]ethyl}cyclopentanamine -OCHF₂ C₁₄H₁₉F₂NO Enhanced hydrogen-bonding capacity
1-(3,4,5-Trimethoxyphenyl)cyclopropanemethanamine -OCH₃ (para) C₁₃H₁₇NO₃ Electron-donating groups reduce lipophilicity
  • Trifluoromethyl vs. Halogens : -CF₃ provides greater metabolic stability compared to halogens (-Cl, -F), which may increase susceptibility to oxidative degradation .
  • Ether vs. Amine Functionalization : Ether-containing analogs (e.g., -OCHF₂) improve water solubility but reduce membrane permeability .

Pharmacological and Industrial Relevance

  • Patent Compounds : Derivatives in and feature trifluoromethyl groups in carboxamide and pyridine scaffolds, suggesting applications in pesticides or kinase inhibitors .
  • Synthetic Challenges : Discontinuation of the parent compound () contrasts with the commercial availability of analogs like 1-[3-(trifluoromethyl)phenyl]cyclobutanemethanamine (), indicating divergent demand or synthetic hurdles.

Biological Activity

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H12F3N
  • Molecular Weight: 233.23 g/mol

This compound features a cyclopentanamine core substituted with a trifluoromethyl group and a phenyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pain management and antimicrobial properties.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial effects. It has been evaluated against various bacterial strains, exhibiting potential as a novel antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuropathic Pain Modulation

The compound has also been investigated for its role in alleviating neuropathic pain. In preclinical models, it has been shown to interact with sigma receptors, which are implicated in pain modulation. Specifically, agonists targeting the sigma-2 receptor have demonstrated efficacy in reducing mechanical hypersensitivity in rodent models of neuropathic pain .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits significant activity against various bacterial strains
Neuropathic Pain ReliefReduces mechanical hypersensitivity via sigma receptor modulation
Antinociceptive EffectsDemonstrates long-lasting pain relief effects compared to standard treatments

Case Study: Sigma Receptor Interaction

In a study examining the effects of sigma receptor ligands, this compound was tested for its ability to alleviate symptoms in a mouse model of neuropathic pain. The results indicated that administration led to significant reductions in pain sensitivity at various time points post-injection, suggesting its potential as a therapeutic agent for chronic pain conditions .

The biological activity of this compound is primarily attributed to its interaction with sigma receptors. These receptors are known to play crucial roles in modulating neurotransmitter release and neuronal excitability. By acting as an agonist or antagonist at these sites, the compound can influence pain signaling pathways and exhibit neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.